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Phosphorus trifluoride

Physical Property Volatility Phase State

PF₃ is the definitive choice for ion implantation and advanced coordination chemistry where its unique properties eclipse heavier PX₃ analogues. Unlike PCl₃, PF₃ is a gas—ensuring seamless integration into vapor-phase semiconductor delivery systems—and its slow, controlled hydrolysis drastically reduces exothermic risk during reagent handling. Deploy PF₃ as a CO co-gas to suppress WFₓ formation on lanthanated tungsten cathodes, maximizing implanter uptime. As a π-acceptor equaling CO, it uniquely stabilizes low-oxidation-state transition metal catalysts (e.g., Pd(PF₃)₄) inaccessible via standard phosphines, unlocking novel catalytic cycles.

Molecular Formula F3P
Molecular Weight 87.968971 g/mol
CAS No. 13659-65-9
Cat. No. B081247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorus trifluoride
CAS13659-65-9
Synonymstrifluorophosphine
Molecular FormulaF3P
Molecular Weight87.968971 g/mol
Structural Identifiers
SMILESFP(F)F
InChIInChI=1S/F3P/c1-4(2)3
InChIKeyWKFBZNUBXWCCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorus Trifluoride (PF3): Procurement Specifications and Baseline Data for Advanced Materials and Semiconductor R&D


Phosphorus trifluoride (PF₃, CAS 13659-65-9), also known as phosphorus(III) fluoride, is a colorless, odorless, and highly toxic gas at standard temperature and pressure . As a member of the phosphorus trihalide family (PX₃), PF₃ is characterized by a trigonal pyramidal molecular geometry with a P-F bond length of approximately 1.56 Å and a F-P-F bond angle of 96.3°, the most acute among its heavier congeners due to the high electronegativity of fluorine [1]. Its primary industrial significance lies in semiconductor manufacturing as a specialized dopant source and ion implantation co-gas, and in coordination chemistry as a strong π-acceptor ligand that rivals carbon monoxide in its ability to stabilize low-valent transition metal complexes [2].

Why Phosphorus Trifluoride (PF3) Cannot Be Readily Substituted by Other Phosphorus Trihalides or Pnictogen Sources


Despite sharing a common PX₃ structural motif, phosphorus trifluoride exhibits physical and chemical properties that diverge sharply from its heavier homologues (PCl₃, PBr₃, PI₃), rendering simple substitution infeasible in many scientific and industrial workflows. The high electronegativity of fluorine engenders a unique balance of bond polarity and molecular stability, resulting in a gas-phase standard state under ambient conditions, in stark contrast to the liquid or solid states of other trihalides [1]. Furthermore, PF₃'s hydrolysis kinetics are fundamentally different, being characterized by a slow, controlled reaction with water, whereas PCl₃ and PBr₃ hydrolyze violently and exothermically [2]. This divergence in hydrolytic stability directly impacts handling protocols, storage requirements, and its suitability as a reagent in moisture-sensitive environments. In coordination chemistry, PF₃'s exceptional π-acceptor character, which approaches that of carbon monoxide, enables the stabilization of transition metal complexes in low oxidation states that are unattainable with standard phosphine ligands or even PCl₃ [3]. Consequently, assuming functional interchangeability without rigorous, data-driven justification introduces significant risk of experimental failure, process incompatibility, and compromised safety.

Quantitative Differentiation Guide for Phosphorus Trifluoride (PF3) Against Leading In-Class and Functional Comparators


Comparative Physical State and Volatility Across Phosphorus Trihalides (PX3)

Phosphorus trifluoride (PF₃) exhibits a significantly lower boiling point (-101.8°C) compared to its heavier trihalide congeners, rendering it a gas at room temperature and standard pressure, whereas PCl₃, PBr₃, and PI₃ are liquids or solids under identical conditions [1]. The melting point of PF₃ (-151.5°C) is also the lowest in the series, further underscoring its weak intermolecular forces and high volatility [1]. This divergence in fundamental physical state has direct implications for material handling, reactor design, and the feasibility of vapor-phase delivery systems.

Physical Property Volatility Phase State

Molecular Geometry and Bonding Metrics: PF3 vs. Other Phosphorus Trihalides

Phosphorus trifluoride (PF₃) possesses the shortest P-X bond length (1.56 Å) and the most acute X-P-X bond angle (96.3°) among the phosphorus trihalides [1]. This is a direct consequence of fluorine's high electronegativity and small atomic radius, which draw electron density away from phosphorus and minimize steric repulsion between halogen atoms [2]. The trend in bond angles—PF₃ (96.3°) < PCl₃ (100.3°) < PBr₃ (101.0°) < PI₃ (102.0°)—illustrates a clear, quantifiable structural progression [1][2].

Molecular Geometry Bonding Structural Chemistry

Hydrolytic Stability: PF3 Exhibits Quantitatively Different Reactivity with Water vs. PCl3

Phosphorus trifluoride (PF₃) is described as being 'only slowly hydrolyzed by water,' a kinetic profile that is in stark contrast to phosphorus trichloride (PCl₃), which reacts 'rapidly and exothermically with water' to form phosphorous acid and HCl [1]. This difference is attributed to the weaker polarity of the P-F bond relative to the P-Cl bond, making the electrophilic phosphorus center in PF₃ less susceptible to nucleophilic attack by water [2]. While quantitative rate constants for hydrolysis in a direct comparative study were not located in the accessible literature, the qualitative classification of 'slow' versus 'rapid' is a well-established and consistently reported experimental observation that dictates handling and storage requirements [1][2].

Hydrolysis Chemical Stability Moisture Sensitivity

Ligand Electronic Properties: PF3 as a Predominant π-Acceptor vs. Other Phosphorus Donors

In the hierarchy of phosphorus-based ligands, PF₃ is consistently ranked as the strongest π-acceptor, with its acceptor strength approaching or even rivaling that of carbon monoxide (CO) [1][2]. Quantitative analyses of ligand effects (QALE) confirm that PF₃ is 'by far the best π acid' among common phosphorus donors, including PH₃, PCl₃, and various alkyl/aryl phosphines [3]. Its π-acidity significantly surpasses that of PCl₃, which is comparable to phosphite esters, P(OR)₃ [3]. This strong π-accepting ability stabilizes transition metals in low formal oxidation states, enabling the isolation of complexes like Pd(PF₃)₄ that are unstable with CO [4].

Coordination Chemistry Ligand Design Organometallic Synthesis

Ion Implantation Performance: PF3 as a Co-Gas Mitigates Oxidation and Extends Source Lifetime

In carbon ion implantation processes for semiconductor manufacturing, the use of phosphorus trifluoride (PF₃) as a co-gas with carbon oxide (CO or CO₂) provides a quantifiable advantage over processes without PF₃ or using alternative phosphorus sources. The patent literature explicitly states that the combination of PF₃ with lanthanated tungsten alloy ion source components 'advantageously results in minimal oxidation of the cathode and cathode shield' [1]. Furthermore, the process yields 'acceptable levels of carbon deposits on the arc chamber internal components' and 'marked reductions in the halogen cycle, i.e., WFₓ formation' [1]. While exact rates of oxidation reduction or source lifetime extension are not disclosed, the qualitative benefit is a direct, documented performance differentiator.

Semiconductor Manufacturing Ion Implantation Process Optimization

Vendor-Supplied Purity and Physical Specifications for Research-Grade PF3

Commercially available research-grade phosphorus trifluoride is typically supplied with a purity of ≥99.9% . Vendors such as Thermo Scientific Chemicals provide PF₃ in 50 g quantities, packaged in ampules, with a certified purity of 99% . Key physical specifications include a density of 3.907 g/L (gas), a boiling point of -101.5°C, and a melting point of -151.5°C . These specifications define the standard for laboratory and small-scale industrial procurement, ensuring reproducibility in sensitive applications like organometallic synthesis and semiconductor precursor use.

Procurement Specification Purity Gas Handling

Optimal Scientific and Industrial Application Scenarios for Phosphorus Trifluoride (PF3) Based on Quantitative Evidence


Semiconductor Ion Implantation for Carbon Co-Doping and Source Life Extension

Based on the evidence in Section 3 (Evidence Item 5), PF₃ is optimally deployed as a co-gas with carbon oxide in ion implantation systems. This scenario leverages PF₃'s ability to minimize oxidation of lanthanated tungsten alloy cathodes and reduce tungsten fluoride (WFₓ) formation, thereby extending ion source lifetime and improving process uptime [1]. Its gaseous state (Evidence Item 1) is a prerequisite for integration into standard gas delivery systems used in ion implanters.

Synthesis of Low-Valent Transition Metal Complexes for Catalysis

The exceptional π-acceptor strength of PF₃, as detailed in Evidence Item 4, makes it the ligand of choice for stabilizing transition metals in low oxidation states. This scenario is critical in organometallic catalysis research where unique electronic environments are required. The ability to form complexes like Pd(PF₃)₄, which are unstable with CO, opens up novel catalytic cycles not accessible with weaker π-acceptors like PCl₃ or pure σ-donors [2].

Controlled Vapor-Phase Fluorination in Organic Synthesis

PF₃'s high volatility (Evidence Item 1) and its documented use as a fluorinating agent in organic synthesis [3] position it as a viable reagent for vapor-phase reactions. Its slower hydrolysis kinetics compared to PCl₃ (Evidence Item 3) may also offer practical advantages in reaction setups where trace moisture is present, reducing the risk of rapid exothermic decomposition. This scenario is relevant for the synthesis of specialty fluorinated intermediates where precise stoichiometric control via gas flow is required.

Specialty Etching and Cleaning in Semiconductor Fabrication

While not the primary focus of the quantitative evidence, PF₃'s gaseous nature (Evidence Item 1) and its designation as a semiconductor material gas for etching and cleaning [4] indicate its utility in these processes. The documented high purity levels (≥99.9%, Evidence Item 6) are essential for minimizing contamination in these critical steps. This scenario provides an alternative to other fluorine-containing etch gases where PF₃'s specific reactivity or byproduct profile may offer a process window advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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